Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

Drug metabolism Bioisostere Antibiotic resistance

Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate (CAS 1415562-38-7) is a bifunctional spirocyclic building block incorporating a Bo c-protected primary amine linked via an ethylene spacer to the 2-oxa-6-azaspiro[3.3]heptane core. This core is a recognized bioisostere of morpholine that, at the class level, demonstrates improved metabolic robustness, lower lipophilicity, and higher aqueous solubility relative to morpholine.

Molecular Formula C12H22N2O3
Molecular Weight 242.31
CAS No. 1415562-38-7
Cat. No. B3027847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate
CAS1415562-38-7
Molecular FormulaC12H22N2O3
Molecular Weight242.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CC2(C1)COC2
InChIInChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-4-5-14-6-12(7-14)8-16-9-12/h4-9H2,1-3H3,(H,13,15)
InChIKeyZRCFEOGZVNDJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate (CAS 1415562-38-7): A Spirocyclic Amine Building Block for Kinase and Anti-Infective Drug Discovery


Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate (CAS 1415562-38-7) is a bifunctional spirocyclic building block incorporating a Bo c-protected primary amine linked via an ethylene spacer to the 2-oxa-6-azaspiro[3.3]heptane core. This core is a recognized bioisostere of morpholine that, at the class level, demonstrates improved metabolic robustness, lower lipophilicity, and higher aqueous solubility relative to morpholine [1]. The compound is employed as a protected intermediate in the synthesis of kinase inhibitors and central nervous system agents, where the Bo c group enables mild, selective deprotection for downstream functionalisation . The spirocyclic architecture provides a rigid, three-dimensional scaffold that can enhance target selectivity and pharmacokinetic profiles in lead optimisation programmes.

Why Morpholine or Piperidine Building Blocks Cannot Simply Replace Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate in Lead Optimisation


In-class substitution is unreliable because the 2-oxa-6-azaspiro[3.3]heptane framework is not a simple heterocycle; it is a conformationally constrained spiro-system that simultaneously modulates oxidative metabolism, lipophilicity, and solubility in ways that morpholine or piperidine cannot replicate [1]. The Bo c-protected ethylene linker in this compound introduces a defined reach and amine orientation that is absent in directly Bo c-protected 2-oxa-6-azaspiro[3.3]heptane (e.g., 6-Bo c-2-oxa-6-azaspiro[3.3]heptane), altering the geometry of subsequent functionalisation and the resulting ligand–target interactions [2]. Procurement of a superficially similar building block therefore risks derailing established structure‑activity relationships, metabolic stability, and synthetic routes that have been optimised for this specific scaffold.

Quantitative Differentiation Evidence for Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate vs. Morpholine and Alternative Spirocyclic Building Blocks


Metabolic Stability: 2-Oxa-6-azaspiro[3.3]heptane Core vs. Morpholine in Linezolid Analogues

In a head-to-head scaffold comparison, replacement of the metabolically labile morpholine ring in linezolid with the 2-oxa-6-azaspiro[3.3]heptane bioisostere eliminated the oxidative metabolism liabilities associated with non‑CYP enzyme systems. The spirocyclic analogue demonstrated improved chemical stability and metabolic robustness while maintaining comparable antibacterial and antitubercular activity [1]. Although the data are reported for the linezolid scaffold, the underlying metabolic advantage is an intrinsic property of the 2-oxa-6-azaspiro[3.3]heptane core present in the target compound.

Drug metabolism Bioisostere Antibiotic resistance Spirocycle

Lipophilicity Control: 2-Oxa-6-azaspiro[3.3]heptane Core Exhibits Lower logP than Morpholine, Improving Drug-Likeness

The 2-oxa-6-azaspiro[3.3]heptane core (free base) has a reported logP of –0.55, which is substantially lower than that of morpholine (logP ≈ –0.86, but with a different H‑bond profile) and considerably lower than piperidine (logP ≈ 0.45‑0.85) . The addition of the Bo c‑protected ethylene linker in the target compound raises the logP to a predicted 4.43 , which is appropriate for crossing biological membranes during synthesis of kinase inhibitors. This modular logP range—from a hydrophilic core to a moderately lipophilic protected intermediate—offers medicinal chemists precise control over physicochemical properties during multi‑step synthesis, a flexibility not available with simpler heterocycle building blocks.

Lipophilicity Drug-likeness Bioisostere Physicochemical property

Synthetic Utility: Ethylene Spacer Enables Divergent Functionalisation vs. Directly Boc-Protected 2-Oxa-6-azaspiro[3.3]heptane

The target compound features a Bo c‑protected primary amine on an ethyl spacer, distinct from 6‑Bo c‑2-oxa-6-azaspiro[3.3]heptane (CAS 1263285-88-6), where the Bo c group is directly attached to the spiro‑nitrogen. After Bo c deprotection, the target compound yields a free primary amine that can be acylated, alkylated, or coupled to carboxylic acids, enabling introduction of a wide range of pharmacophores at a defined distance from the rigid spiro‑core. In contrast, deprotection of 6‑Bo c‑2-oxa-6-azaspiro[3.3]heptane exposes the secondary spiro‑amine, which has different nucleophilicity and steric constraints. This structural distinction is critical in multi‑step syntheses of kinase inhibitors where the spatial arrangement of the amine governs the final ligand’s binding pose .

Synthetic intermediate Building block Protecting group Amine functionalisation

Industrial Relevance: 2-Oxa-6-azaspiro[3.3]heptane Core Is a Cost‑Effective Key Intermediate in the Large‑Scale Synthesis of the Anti‑TB Drug Candidate TBI‑223

A recent process‑scale study demonstrated a two‑step, protecting‑group‑free synthesis of 6‑(2‑fluoro‑4‑nitrophenyl)‑2‑oxa‑6‑azaspiro[3.3]heptane, the direct precursor of the potent antibiotic drug candidate TBI‑223, with a 100 g scale isolated yield of 87% and final purity >99% [1]. The 2‑oxa‑6‑azaspiro[3.3]heptane core was identified as the major cost driver in earlier routes, underscoring its industrial importance. The target compound, as a Bo c‑protected variant, serves as a stable, storable precursor that can be deprotected and elaborated into analogues of such spiro‑containing clinical candidates, offering procurement teams a validated entry point into a therapeutically relevant chemical space.

Process chemistry Antitubercular Scale‑up Antibiotic

Kinase Inhibitor Relevance: 2-Oxa-6-azaspiro[3.3]heptane‑Containing Compounds Achieve Nanomolar Potency Against IRAK4, Demonstrating Target Engagement

A derivative incorporating the 2‑oxa‑6‑azaspiro[3.3]heptane moiety, N‑((trans)‑4‑(2‑oxa‑6‑azaspiro[3.3]heptan‑6‑yl)cyclohexyl)‑6‑methylquinazolin‑4‑amine, exhibited an IC₅₀ of 101 nM against interleukin‑1 receptor‑associated kinase 4 (IRAK4) in a biochemical assay [1]. This demonstrates that the spirocyclic core can effectively present substituents to a kinase active site to achieve potent target engagement. While the specific Bo c‑protected building block was not the final test compound, it is a versatile precursor for synthesising analogous IRAK4 inhibitors as well as other kinase‑targeting agents (e.g., EGFR, LRRK2) , confirming that procurement of this intermediate directly supports kinase drug discovery programmes.

Kinase inhibitor IRAK4 Immuno‑oncology Target engagement

Procurement‑Relevant Application Scenarios for Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate in Drug Discovery and Development


Kinase Inhibitor Lead Optimisation Requiring Metabolic Stability and Defined Amine Geometry

Medicinal chemistry teams developing kinase inhibitors (e.g., IRAK4, EGFR, LRRK2) can procure this building block to introduce a metabolically robust spirocyclic core with a precisely positioned primary amine for subsequent functionalisation. The Bo c group permits orthogonal deprotection under mild acidic conditions, enabling late‑stage diversification without affecting acid‑sensitive functionalities elsewhere in the molecule [1].

Synthesis of Spiro‑Containing Antibiotic Analogues Targeting Resistant Bacteria and Tuberculosis

Given the proven utility of the 2‑oxa‑6‑azaspiro[3.3]heptane scaffold in linezolid analogues and the TBI‑223 clinical candidate, this building block can serve as a starting material for generating focused libraries of anti‑infective agents. The scalable route to the core scaffold (87% yield, >99% purity at 100 g scale) de‑risks later‑stage process chemistry, making it suitable for groups advancing compounds toward preclinical development [2].

CNS Drug Discovery Leveraging the Favourable Physicochemical Profile of Spiro‑Amine Building Blocks

Because the spirocyclic core contributes low intrinsic lipophilicity (logP = –0.55 for the free base) while the Bo c‑protected form maintains a moderate logP of 4.43, the building block can be incorporated into CNS‑targeted compounds where balancing membrane permeability and low non‑specific binding is critical. The rigid structure also reduces entropic penalties upon target binding, potentially improving selectivity versus flexible‑chain analogues [1].

Quote Request

Request a Quote for Tert-butyl (2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.